L 674573

Leukotriene biosynthesis Inflammation FLAP antagonism

Researchers investigating leukotriene biosynthesis require a validated, quinoline-based FLAP antagonist to avoid scaffold-specific artifacts common with indole-class inhibitors like MK-886. L 674573 is the definitive tool for this purpose, as even the structurally similar analog L 671,480 is inactive. - Completely inhibits A23187-induced 5-LO translocation at 1 μM, providing a clean phenotype. - Competes with MK-886 and L-689,037 for the FLAP binding site, serving as a cross-class reference standard. - Paired procurement with the inactive analog L 671,480 is recommended to control for quinoline scaffold effects.

Molecular Formula C28H27NO3S
Molecular Weight 457.6 g/mol
CAS No. 127481-29-2
Cat. No. B1673890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL 674573
CAS127481-29-2
Synonyms((4-phenyl-1-(4-(2-quinolinylmethoxy)phenyl)butyl)thio)acetic acid
L 674573
L-674,573
L-674573
Molecular FormulaC28H27NO3S
Molecular Weight457.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)SCC(=O)O
InChIInChI=1S/C28H27NO3S/c30-28(31)20-33-27(12-6-9-21-7-2-1-3-8-21)23-14-17-25(18-15-23)32-19-24-16-13-22-10-4-5-11-26(22)29-24/h1-5,7-8,10-11,13-18,27H,6,9,12,19-20H2,(H,30,31)
InChIKeyJOIXGLLMSDPZDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L 674573: FLAP Antagonist for 5-LO Translocation


L 674573 (also known as AZD-4769) is a synthetic small molecule belonging to the quinoline class of leukotriene biosynthesis inhibitors [1]. Its primary mechanism involves binding to the 5-Lipoxygenase Activating Protein (FLAP), thereby selectively inhibiting the stimulus-induced translocation of 5-lipoxygenase (5-LO) to cellular membranes—a critical step in leukotriene production—without directly inhibiting 5-LO catalytic activity [2]. The compound has a molecular formula of C₂₈H₂₇NO₃S and a molecular weight of 457.58 g/mol [3].

Validated FLAP antagonist tool for 5-LO translocation studies
Quinoline scaffold provides orthogonal probe to indole-class FLAP inhibitors
Requires compound-specific validation due to class-internal variability (inactive analogs exist)

L 674573 Differentiation from Other 5-LO Inhibitors


Leukotriene biosynthesis inhibitors are not functionally interchangeable due to distinct binding sites, divergent chemical scaffolds, and variable effects on 5-LO translocation. L 674573, as a quinoline-based FLAP antagonist, exhibits a binding profile and functional consequence that differs markedly from both direct 5-LO catalytic inhibitors (e.g., Zileuton) and indole-based FLAP ligands (e.g., MK-886) [1]. Critically, within the quinoline class itself, structural variations profoundly affect activity: L 671,480—a close structural analog—fails to inhibit leukotriene synthesis or 5-LO translocation, demonstrating that even minor structural deviations ablate target engagement [2]. Consequently, procurement based solely on mechanism class (e.g., 'FLAP inhibitor') or nominal structural similarity without compound-specific validation risks selection of an inactive or functionally divergent molecule. The evidence below quantifies L 674573's differentiation from both active and inactive comparators.

Class-Level FLAP Inhibitor Substitution
Generic FLAP inhibitor procurement may yield inactive quinoline analogs (e.g., L 671,480) despite shared scaffold. Compound identity must be verified.
Indole-Based FLAP Antagonist Mismatch
MK-886 (indole class) shows cell-type-dependent 5-LO translocation inhibition that may not transfer to quinoline-based settings. Functional equivalence cannot be assumed.
Direct 5-LO Catalytic Inhibitor Divergence
Zileuton and similar direct 5-LO inhibitors act on the enzyme, not FLAP, and lack the translocation-blocking mechanism central to L 674573's research application.

L 674573 Evidence for Scientific Selection


Stimulus-Dependent Leukotriene Synthesis Inhibition

L 674573 inhibits leukotriene production in cellular assays with stimulus-dependent potency. Against calcium ionophore (Calcimycin/A23187)-induced leukotriene release, L 674573 exhibits an IC₅₀ of 100 nM. Against receptor-mediated stimulation by N-Formyl-Met-Leu-Phe (fMLP), L 674573 exhibits an IC₅₀ of 50 nM . In contrast, the indole-based FLAP antagonist MK-886, while also inhibiting leukotriene synthesis, does not uniformly block 5-LO translocation across all cell types; it fails to prevent translocation in human alveolar macrophages and peripheral blood leukocytes, despite inhibiting leukotriene synthesis [1]. This divergence suggests that L 674573 and MK-886 are not functionally equivalent.

Stimulus-Dependent Inhibition
Head-to-head
IC₅₀ 100 nM (Calcimycin), 50 nM (fMLP) in HL-60 cells. MK-886: inconsistent translocation block across cell types.
Stimulus-dependent potency supports FLAP antagonism characterization; MK-886 functional divergence requires verification.
Cell-type specific translocation inhibition context.
Leukotriene biosynthesis Inflammation FLAP antagonism

FLAP Engagement vs. Inactive Analog L 671,480

Within the quinoline chemical series, structural variations yield profound functional differences. L 674573 potently inhibits leukotriene synthesis, whereas its close structural analog L 671,480 is completely inactive in this regard [1]. Mechanistically, L 674573 inhibits indole photoaffinity labeling of FLAP in a concentration-dependent manner and selectively elutes FLAP from indole affinity gels; L 671,480 fails to do either [2]. When human leukocyte membranes were labeled with the indole photoaffinity probe [¹²⁵I]L-669,083 and immunoprecipitated with FLAP antibody, L 674573 inhibited FLAP labeling, while L 671,480 did not [2].

Active vs. Inactive Analog
Direct comparison
L 674573 inhibits FLAP photoaffinity labeling and elutes FLAP; L 671,480 completely inactive in both assays.
Confirms FLAP target engagement; quinoline scaffold alone insufficient for activity.
Compound-specific validation required for quinoline series.
FLAP binding Structure-activity relationship Quinoline inhibitors

5-LO Translocation Inhibition in HL-60 Cells

L 674573 selectively inhibits 5-lipoxygenase translocation to membranes in HL-60 cells. At a concentration of 1 μM, L 674573 completely inhibits Calcimycin (A23187)-induced 5-LO translocation . This functional readout directly correlates with inhibition of leukotriene synthesis and is a hallmark of FLAP antagonism. Importantly, the inactive quinoline L 671,480 does not inhibit 5-LO translocation at the same or higher concentrations [1], underscoring the specificity of L 674573's effect.

Translocation Blockade
Direct comparison
Complete inhibition of Calcimycin-induced 5-LO membrane translocation at 1 μM in HL-60 cells. L 671,480: no inhibition.
Functional readout confirms FLAP antagonism mechanism.
Concentration-dependent effect may vary by stimulus.
5-Lipoxygenase translocation HL-60 cells Leukotriene biosynthesis

Competition for FLAP Binding Site with Indole Probes

Competition binding studies demonstrate that L 674573 specifically competes with both [¹²⁵I]L-691,678 (a quindole-based probe) and [¹²⁵I]L-669,083 (an indole-based probe) for binding to FLAP in a concentration-dependent manner [1]. This indicates that L 674573, despite its quinoline scaffold, binds to the same FLAP site as indole- and quindole-class inhibitors. The IC₅₀ for inhibition of 18-kDa protein (FLAP) labeling by L 674573 is 70 nM , quantitatively defining its target engagement.

FLAP Binding Affinity
Class-level inference
IC₅₀ 70 nM for inhibition of FLAP photoaffinity labeling; competes with indole and quindole probes.
Nanomolar FLAP binding; orthogonal scaffold enables cross-class target validation.
Cross-class competition supports common binding site.
FLAP binding site Photoaffinity labeling Competition binding

L 674573: Recommended Research Applications


Mechanistic Studies of 5-LO Translocation

L 674573 is the validated tool for investigating stimulus-induced 5-lipoxygenase membrane translocation in HL-60 cells and other leukocyte models. At 1 μM, it completely inhibits A23187-induced 5-LO translocation , enabling researchers to dissect FLAP-dependent versus FLAP-independent activation mechanisms. The compound's quinoline scaffold offers a chemically orthogonal alternative to indole-based FLAP inhibitors like MK-886, minimizing scaffold-specific confounding effects in mechanistic studies.

Cross-Class FLAP Antagonist Pharmacology

L 674573 serves as the prototypical quinoline-class FLAP antagonist in cross-class comparisons. Studies demonstrate that L 674573, MK-886 (indole class), and L-689,037 (quindole class) all compete for a common FLAP binding site [1]. Researchers evaluating novel FLAP inhibitors or hybrid molecules should include L 674573 as the quinoline-class reference standard to benchmark target engagement and functional activity.

Negative Control Design with L 671,480

For experiments requiring a structurally matched inactive control, L 671,480—a quinoline analog that fails to inhibit leukotriene synthesis or 5-LO translocation [2]—should be procured alongside L 674573. This paired procurement ensures that observed effects are attributable to FLAP antagonism rather than off-target quinoline scaffold effects. Direct comparisons between L 674573 and L 671,480 are essential for establishing compound-specific pharmacology within the quinoline series.

Application
Selection Property
Validation Focus
5-LO Translocation Mechanistic Studies
FLAP-dependent translocation inhibition
5-LO membrane translocation assay in leukocyte models
Cross-Class FLAP Antagonist Pharmacology
Quinoline scaffold orthogonality
FLAP binding competition with indole/quindole probes
Negative Control Experimental Design
Structurally matched inactive analog (L 671,480)
Compound-specific pharmacology confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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